1-(5-Chlorothiophen-2-yl)cyclobutan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClOS/c9-7-3-2-6(11-7)8(10)4-1-5-8/h2-3,10H,1,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULIFWACEWSKMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(S2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1534441-82-1 | |
| Record name | 1-(5-chlorothiophen-2-yl)cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Structural Significance of Cyclobutane Fused Heterocycles in Chemical Design
Cyclobutane (B1203170) rings, despite their inherent ring strain, are valuable components in molecular design, particularly when fused with other ring systems like heterocycles. digitellinc.comresearchgate.net Their inclusion in a molecular structure imparts a rigid, three-dimensional geometry that is distinct from more flexible acyclic linkers or planar aromatic rings. This conformational rigidity can be highly advantageous in medicinal chemistry, as it reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity. rsc.org
The fusion of a cyclobutane ring to a heterocycle creates a bicyclic scaffold that can orient substituents in well-defined spatial arrangements, allowing for precise probing of protein binding pockets. rsc.org The strained nature of the cyclobutane ring also presents unique opportunities for synthetic transformations, serving as a versatile intermediate for ring-expansion or ring-opening reactions to access other complex molecular frameworks. researchgate.netacs.org The development of synthetic methods, such as photochemical [2+2] cycloadditions, has made these fused systems more accessible, encouraging their incorporation into novel chemical entities. cdnsciencepub.comorganic-chemistry.org
Importance of Halogenated Thiophenes As Versatile Building Blocks in Organic Synthesis
Thiophene (B33073) and its derivatives are cornerstone heterocycles in organic chemistry and are particularly prominent in the development of pharmaceuticals and materials. cognizancejournal.comresearchgate.net The introduction of a halogen atom, such as chlorine, onto the thiophene ring significantly enhances its utility as a synthetic building block. researchgate.net Halogenation not only modulates the electronic properties of the thiophene ring but also provides a reactive "handle" for a wide array of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. acs.org These reactions are fundamental in modern organic synthesis for the construction of complex molecules from simpler precursors.
The 5-chloro-substituted thiophene moiety, specifically, is a precursor to numerous compounds with significant biological activity, including antimicrobial, anti-inflammatory, and anticancer agents. eprajournals.comnih.govnih.govfrontiersin.org The chlorine atom can influence the metabolic stability and pharmacokinetic properties of a drug molecule and can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to target proteins. researchgate.netacs.org The versatility of halogenated thiophenes makes them indispensable intermediates for creating diverse molecular libraries for drug discovery and for synthesizing advanced organic materials with tailored electronic properties. eprajournals.com
Research Impetus for Exploring Hybrid Cyclobutanol Thiophene Systems
Retrosynthetic Disconnection Analysis for the Cyclobutanol-Thiophene Framework
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgias.ac.inpharmacy180.com For this compound, the primary disconnection breaks the bond between the cyclobutanol ring and the thiophene moiety. This leads to two key synthons: a nucleophilic 5-chlorothiophen-2-yl anion and an electrophilic cyclobutanone (B123998).
The synthetic equivalents for these synthons are typically a 2-lithiated or Grignard reagent of 5-chlorothiophene and cyclobutanone, respectively. This approach simplifies the complex target into two more readily accessible precursors. Further disconnection of the 5-chlorothiophene precursor would involve the halogenation of a thiophene derivative. Cyclobutanone can be envisioned as arising from various ring-forming reactions.
Construction of the Cyclobutanol Ring System
The formation of the cyclobutanol ring is a critical aspect of the synthesis. Several established methods can be employed to construct this four-membered ring system.
Cycloaddition Reactions in Cyclobutanol Construction
[2+2] cycloaddition reactions are a powerful tool for the synthesis of cyclobutane derivatives. acs.orgbaranlab.org These reactions typically involve the photochemical or thermal reaction of two alkene components to form a cyclobutane ring. acs.org For the synthesis of a cyclobutanol precursor, a ketene (B1206846) acetal (B89532) or a similar electron-rich alkene could react with an appropriate ketene or another activated alkene. Subsequent modification of the resulting cyclobutane would be necessary to introduce the hydroxyl group. For instance, a hyperbaric [2+2] cycloaddition between sulfonyl allenes and benzyl (B1604629) vinyl ether has been utilized to synthesize cyclobutanol derivatives. ru.nlresearchgate.net
| Reaction Type | Reactants | Conditions | Product Type |
| Photochemical [2+2] Cycloaddition | Alkene + Alkene | UV light | Cyclobutane |
| Thermal [2+2] Cycloaddition | Ketene + Alkene | Heat | Cyclobutanone |
| Hyperbaric [2+2] Cycloaddition | Sulfonyl allene (B1206475) + Benzyl vinyl ether | High pressure (15 kbar) | Substituted Cyclobutanol |
Radical-Mediated Cyclizations for Cyclobutanol Formation
Nucleophilic Additions to Cyclobutanone Precursors
The most direct approach to forming the this compound is the nucleophilic addition of a 5-chlorothiophen-2-yl organometallic reagent to a cyclobutanone precursor. organic-chemistry.orglibretexts.orglibretexts.org This method is convergent and efficient.
The Grignard reagent, 2-(5-chlorothienyl)magnesium bromide, can be prepared by reacting 2-bromo-5-chlorothiophene (B1265590) with magnesium metal. This organometallic species then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of cyclobutanone. libretexts.orgpearson.com The subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol. libretexts.org
| Reagent | Substrate | Key Transformation | Product |
| 2-(5-chlorothienyl)magnesium bromide | Cyclobutanone | Nucleophilic addition to carbonyl | This compound |
| 2-(5-chlorothienyl)lithium | Cyclobutanone | Nucleophilic addition to carbonyl | This compound |
Introduction and Modification of the 5-Chlorothiophene Moiety
The synthesis of the 5-chlorothiophene portion of the molecule requires specific halogenation strategies.
Direct Halogenation Strategies for Thiophene Derivatives
Thiophene and its derivatives are susceptible to electrophilic substitution reactions, including halogenation. nih.gov The halogenation of thiophene is significantly faster than that of benzene. iust.ac.ir Direct chlorination of thiophene can lead to a mixture of products, including 2-chlorothiophene (B1346680) and 2,5-dichlorothiophene (B70043). iust.ac.ir To achieve selective monochlorination at the 5-position of a 2-substituted thiophene, careful control of reaction conditions is necessary.
Alternatively, a more controlled approach involves the lithiation of thiophene at the 2-position, followed by reaction with a suitable electrophilic chlorine source. However, for the synthesis of the Grignard reagent precursor, 2-bromo-5-chlorothiophene, a bromination reaction is required. The bromination of 2-chlorothiophene would predominantly yield 2-bromo-5-chlorothiophene due to the directing effects of the chloro and bromo substituents. Various brominating agents such as N-bromosuccinimide (NBS) can be employed for this purpose. jcu.edu.au
| Starting Material | Reagent | Product |
| Thiophene | SO2Cl2 | 2-Chlorothiophene |
| 2-Chlorothiophene | Br2 | 2-Bromo-5-chlorothiophene |
| 3-Alkylthiophene | N-Bromosuccinimide (NBS) | 2-Bromo-3-alkylthiophene |
| Thiophene | AlCl3, Adipoyl chloride | 1,6-di(thiophen-2-yl)hexane-1,6-dione |
It is important to note that the synthesis of thiophene analogues of various complex molecules is an active area of research, indicating the utility of functionalized thiophenes as building blocks in medicinal chemistry. nih.gov
Cross-Coupling Reactions for Thiophene Ring Functionalization
The functionalization of the thiophene ring is a cornerstone in the synthesis of complex molecules like this compound. Cross-coupling reactions, catalyzed by transition metals, are powerful tools for creating carbon-carbon bonds, enabling the introduction of diverse substituents onto the thiophene core. rsc.org Key among these are the Suzuki, Stille, and Kumada reactions, which offer regioselective and efficient pathways for derivatization.
The Suzuki coupling, for instance, utilizes a palladium catalyst to couple a thienylboronic acid or ester with an organic halide. rsc.orgnih.gov This method is noted for its mild reaction conditions and tolerance of a wide array of functional groups. Similarly, the Stille coupling employs organotin compounds, while the Kumada coupling utilizes Grignard reagents. nih.gov The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. For example, nickel-based catalysts are often employed for their cost-effectiveness and unique reactivity in C-H functionalization and polymerization of thiophene-based monomers. rsc.org
These reactions are instrumental in building the substituted thiophene precursor required for the final molecule. For instance, a 2,5-dihalogenated thiophene can be selectively functionalized at one position, leaving the other halogen for subsequent coupling or transformation.
Table 1: Comparison of Common Cross-Coupling Reactions for Thiophene Functionalization
| Reaction | Nucleophile | Electrophile | Catalyst | Key Advantages |
|---|---|---|---|---|
| Suzuki | Organoboron | Organohalide | Palladium | Mild conditions, functional group tolerance, commercially available reagents. nih.gov |
| Stille | Organotin | Organohalide | Palladium | Tolerates a wide range of functional groups, including esters and ketones. nih.gov |
| Kumada | Grignard Reagent | Organohalide | Nickel or Palladium | High reactivity of the Grignard reagent. rsc.orgnih.gov |
| Negishi | Organozinc | Organohalide | Nickel or Palladium | High reactivity and functional group tolerance. rsc.org |
One-Pot Synthetic Sequences for Chlorinated Thiophenes
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single sequence without isolating intermediates. nih.govnih.gov For the synthesis of chlorinated thiophenes, several one-pot strategies have been developed. These methods often involve the cyclization of appropriately functionalized acyclic precursors.
One such approach involves the condensation of active methylene (B1212753) ketones with (het)aryl dithioesters, followed by S-alkylation and intramolecular condensation to yield highly substituted thiophenes in excellent yields. nih.gov Another strategy employs a cascade process involving C(sp³)–H insertion, aldol (B89426) condensation, and intramolecular 1,4-conjugate addition using β-ketosulfoxonium ylides, β-ketothioamides, and aldehydes. acs.org Furthermore, iodocyclization of S-containing alkyne substrates provides a direct route to iodine-containing thiophenes, which can then be subjected to cross-coupling reactions. mdpi.com
Convergent Synthetic Pathways to this compound
A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then joined together in the final steps. This approach is often more efficient for complex molecules than a linear synthesis. For this compound, a convergent strategy would involve the preparation of a 2-lithiated or 2-magnesiated-5-chlorothiophene species and its subsequent reaction with cyclobutanone.
The key step in this pathway is the nucleophilic addition of the organometallic thiophene derivative to the carbonyl group of cyclobutanone. The organolithium or Grignard reagent of 5-chlorothiophene can be generated by direct metallation or halogen-metal exchange from a suitable precursor like 2-bromo-5-chlorothiophene. This powerful nucleophile then attacks the electrophilic carbon of the cyclobutanone carbonyl, forming the tertiary alcohol upon aqueous workup.
This convergent approach offers a high degree of flexibility, as both the thiophene and cyclobutanone fragments can be independently modified before the crucial coupling step.
Development of Metal-Free and Samarium(II)-Mediated Approaches for Cyclobutanol-Thiophene Systems
While traditional methods often rely on transition metal catalysts, there is growing interest in developing metal-free and alternative metal-mediated synthetic routes. Metal-free approaches for thiophene synthesis include the reaction of buta-1-enes with potassium sulfide, proceeding through the cleavage of multiple C-H bonds. organic-chemistry.org
Samarium(II) iodide (SmI2) has emerged as a powerful single-electron reducing agent in organic synthesis, with increasing applications in C-C bond formation. nih.gov Its utility is particularly noted in carbonyl-alkene/alkyne reactions, where a ketyl radical is generated and subsequently attacks an unsaturated system. nih.gov In the context of cyclobutanol-thiophene systems, SmI2 could potentially mediate the coupling of a thiophene derivative with a cyclobutenone or a related unsaturated precursor. For instance, radical/polar crossover reactions of cyclobutenes promoted by samarium diiodide have been shown to be effective in constructing complex ring systems. nih.gov SmI2 is also known for its chemoselectivity and can be used in the presence of various functional groups. researchgate.net The reactivity of samarium reagents can be enhanced by additives like amines and water. gu.segu.se
Stereochemical Control and Enantioselective Synthesis in Cyclobutanol Derivatives
While this compound is an achiral molecule, the principles of stereochemical control are crucial for the synthesis of its chiral derivatives, which may have important biological activities. The enantioselective synthesis of chiral cyclobutanol derivatives has been an area of active research. nih.govrsc.org
Key strategies for achieving stereocontrol include:
[2+2] Cycloadditions: Photochemical and ketene cycloadditions are common routes to cyclobutane and cyclobutanone derivatives. mdpi.com The use of chiral auxiliaries or catalysts can induce high levels of stereo- and enantioselectivity. mdpi.com Recently, visible-light-induced asymmetric [2+2] cycloaddition of alkenes has emerged as a powerful method. chemistryviews.org
Desymmetrization Reactions: The enantio- and diastereoselective desymmetrization of prochiral 3-substituted cyclobutanones can be achieved through organocatalyzed aldol reactions. mdpi.com
Sequential Reduction/C-H Functionalization: A sequential enantioselective reduction of a ketone followed by a diastereospecific iridium-catalyzed C-H silylation can install contiguous stereogenic centers in cyclobutanols. nih.govrsc.org
These methods provide access to enantioenriched cyclobutanol derivatives, which can serve as versatile building blocks in organic synthesis.
Application of Flow Chemistry Techniques in Synthesis
Flow chemistry, which involves performing reactions in a continuous stream rather than in a batch, offers several advantages, including enhanced heat and mass transfer, improved safety, and better scalability. nih.gov This technology is increasingly being adopted for the synthesis of complex molecules and active pharmaceutical ingredients. eurekaselect.comresearchgate.net
Mechanistic Pathways of Cyclobutanol Ring Formation
The formation of the this compound structure is fundamentally achieved through the nucleophilic addition of a 5-chlorothiophen-2-yl organometallic reagent to the electrophilic carbonyl carbon of cyclobutanone. This reaction is a classic example of Grignard or organolithium addition to a ketone.
The mechanistic pathway begins with the approach of the nucleophilic carbon of the 5-chlorothienyl group to the carbonyl carbon of cyclobutanone. The metal cation (MgX⁺ or Li⁺) associated with the organometallic reagent coordinates to the carbonyl oxygen atom. This coordination increases the electrophilicity of the carbonyl carbon by polarizing the carbon-oxygen double bond, thereby making it more susceptible to nucleophilic attack.
The nucleophilic attack proceeds through a transition state, leading to the formation of a new carbon-carbon single bond. This step breaks the pi bond of the carbonyl group, and the electron pair moves onto the oxygen atom, forming a tetrahedral metal alkoxide intermediate. This intermediate is stable in the aprotic solvent until a proton source is introduced during the workup step. The final step is the protonation of the alkoxide with a mild acid (such as aqueous ammonium (B1175870) chloride) to yield the final product, this compound.
The cyclobutanol ring itself possesses significant ring strain, which makes it a useful synthetic intermediate for ring-opening or rearrangement reactions. researchgate.netbaranlab.org However, under the standard nucleophilic addition and workup conditions, the four-membered ring remains intact. thieme-connect.de The inherent strain energy of the cyclobutane ring influences its reactivity in subsequent transformations but does not typically hinder its formation via this nucleophilic addition pathway. baranlab.org
Table 1: Key Steps in Cyclobutanol Ring Formation
| Step | Description | Species Involved |
| 1. Coordination | The Lewis acidic metal center (e.g., MgX⁺) of the organometallic reagent coordinates to the carbonyl oxygen of cyclobutanone. | 5-chlorothienyl-MgX, Cyclobutanone |
| 2. Nucleophilic Attack | The nucleophilic carbon of the 5-chlorothienyl group attacks the electrophilic carbonyl carbon. | Organometallic reagent, Cyclobutanone |
| 3. Intermediate Formation | A tetrahedral magnesium or lithium alkoxide intermediate is formed. | Magnesium/Lithium salt of 1-(5-chlorothiophen-2-yl)cyclobutanol |
| 4. Protonation | During aqueous workup, the alkoxide is protonated to yield the final tertiary alcohol. | Alkoxide intermediate, H₃O⁺ (from aqueous acid) |
Detailed Analysis of Thiophene Functionalization Mechanisms
The key to the synthesis of the target molecule is the regioselective functionalization of the 5-chlorothiophene ring to create a potent nucleophile. The reactivity of the thiophene ring is significantly influenced by the presence of the chlorine atom and the inherent acidity of the ring protons. nih.gov The C-H bond at the C2 position (alpha to the sulfur atom) of thiophene is the most acidic, facilitating its deprotonation to form an organometallic species.
The primary mechanism for functionalization is the formation of a Grignard or organolithium reagent.
Grignard Reagent Formation: This typically involves the reaction of 2-bromo-5-chlorothiophene with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. The mechanism involves a single electron transfer (SET) from the magnesium surface to the carbon-bromine bond, leading to the formation of a radical anion which then collapses to form the organomagnesium halide, (5-chlorothiophen-2-yl)magnesium bromide.
Organolithium Reagent Formation: An alternative and often more reactive nucleophile can be generated via lithium-halogen exchange or direct deprotonation.
Lithium-Halogen Exchange: Reacting 2-bromo-5-chlorothiophene or 2,5-dichlorothiophene with an organolithium reagent such as n-butyllithium at low temperatures results in a rapid exchange of the bromine or one of the chlorine atoms for lithium, selectively forming 2-lithio-5-chlorothiophene.
Direct Deprotonation: The C2 proton of 5-chlorothiophene can be directly abstracted by a strong base like n-butyllithium. The sulfur atom helps to stabilize the resulting carbanion at the adjacent C2 position, making this proton the most kinetically and thermodynamically favorable to be removed.
This regioselective formation of the C-C bond at the C2 position is a cornerstone of thiophene chemistry, allowing for the controlled synthesis of 2-substituted thiophene derivatives. nih.gov
Role of Specific Reagents and Catalysts in Guiding Reaction Outcomes
The outcome of the synthesis is heavily dependent on the choice of reagents and reaction conditions. While the core reaction is often stoichiometric rather than catalytic, each component plays a critical role.
Organometallic Reagent (Nucleophile): The choice between a Grignard reagent ((5-chlorothiophen-2-yl)MgX) and an organolithium reagent ((5-chlorothiophen-2-yl)Li) can affect reactivity and yield. Organolithium reagents are generally more nucleophilic than their Grignard counterparts and may react more rapidly or at lower temperatures. However, they can also be more prone to side reactions if not handled carefully.
Solvent: Anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are essential. Their primary role is to solvate and stabilize the organometallic reagent. The lone pairs on the ether's oxygen atom coordinate to the metal center (Mg or Li), preventing aggregation and maintaining the reagent's nucleophilicity. The choice of solvent can influence the diastereoselectivity of additions to substituted cyclobutanones. researchgate.net
Temperature: Low temperatures (e.g., -78 °C to 0 °C) are typically required, especially when using highly reactive organolithium reagents. This helps to control the reaction rate, prevent side reactions such as enolization of the cyclobutanone, and minimize the decomposition of the organometallic reagent.
Workup Reagents: The reaction is quenched with a proton source. A saturated aqueous solution of ammonium chloride (NH₄Cl) is commonly used. It is a weak acid, capable of protonating the intermediate alkoxide to form the desired alcohol without promoting acid-catalyzed side reactions, such as dehydration or ring-opening of the sensitive cyclobutanol product.
No external catalysts are typically required for this nucleophilic addition. The metal ion (Mg²⁺ or Li⁺) of the organometallic reagent itself acts as a Lewis acid, activating the carbonyl group for the nucleophilic attack.
Table 2: Function of Reagents in the Synthesis
| Reagent/Component | Chemical Example | Role in the Reaction |
| Thiophene Precursor | 2-Bromo-5-chlorothiophene or 5-chlorothiophene | Source of the functionalized aromatic ring. |
| Metal | Magnesium (Mg) or n-Butyllithium (n-BuLi) | Forms the organometallic nucleophile. |
| Electrophile | Cyclobutanone | Provides the cyclobutane framework and the carbonyl for addition. |
| Solvent | Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) | Stabilizes the organometallic reagent and provides the reaction medium. |
| Quenching Agent | Aqueous Ammonium Chloride (NH₄Cl) | Protonates the intermediate alkoxide to yield the final alcohol product. |
Identification of Key Intermediates and Transition States
The reaction mechanism proceeds through a series of well-defined intermediates and transition states that dictate the reaction's course and efficiency.
Key Intermediates:
Organometallic Reagent: The (5-chlorothiophen-2-yl)magnesium halide or 2-lithio-5-chlorothiophene is the first key intermediate. It is a discrete, albeit highly reactive, chemical species that serves as the carbon nucleophile.
Tetrahedral Alkoxide: Upon the nucleophilic attack on cyclobutanone, a metal alkoxide intermediate is formed. This species, [1-(5-chlorothiophen-2-yl)cyclobutoxy]MgX or [1-(5-chlorothiophen-2-yl)cyclobutoxy]Li, is the product of the C-C bond formation and exists in solution prior to the aqueous workup.
Transition States:
Organometallic Formation Transition State: In the case of Grignard reagent formation, the transition state involves the interaction of the carbon-halogen bond with the surface of the magnesium metal.
Nucleophilic Addition Transition State: The most critical transition state occurs during the attack of the organometallic reagent on the cyclobutanone. For a Grignard reaction, this is often depicted as a six-membered cyclic transition state (a Zimmerman-Traxler-like model), involving the magnesium atom, the carbonyl oxygen, the carbonyl carbon, the nucleophilic carbon, and two solvent molecules or other ligands on the magnesium. This organized transition state involves the magnesium coordinating to the carbonyl oxygen, which simultaneously delivers the thienyl group to the carbonyl carbon. This coordination lowers the activation energy of the reaction. For organolithium reagents, the transition state may be more open or involve aggregates of the reagent, depending on the specific conditions.
The geometry of this transition state is crucial in determining the stereochemical outcome when prochiral ketones are used. For the synthesis of this compound from cyclobutanone, there is no new stereocenter formed at the cyclobutane ring unless the thiophene attack creates one.
Table 3: Intermediates and Transition States
| Species | Description | Stage of Reaction |
| (5-chlorothiophen-2-yl)MgX | Intermediate: The Grignard reagent; a potent carbon nucleophile. | Pre-addition |
| [Cyclic Coordination Complex] | Transition State: A six-membered ring-like structure involving Mg, the carbonyl group, and the thienyl nucleophile. | During C-C bond formation |
| [1-(5-chlorothiophen-2-yl)cyclobutoxy]MgX | Intermediate: The magnesium alkoxide salt formed after nucleophilic addition. | Post-addition, pre-workup |
Advanced Spectroscopic and Structural Elucidation of 1 5 Chlorothiophen 2 Yl Cyclobutan 1 Ol and Its Analogs
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-resolution ¹H and ¹³C NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms in 1-(5-Chlorothiophen-2-yl)cyclobutan-1-ol. The expected spectrum would present a unique set of signals corresponding to the distinct protons and carbons of the chlorothiophene and cyclobutanol (B46151) moieties.
The ¹H NMR spectrum is predicted to show two doublets in the aromatic region, characteristic of the 2,5-disubstituted thiophene (B33073) ring. Based on data from analogs like 5-chlorothiophene-2-carboxylic acid, the proton at the C3 position (H3) is expected to appear at approximately δ 7.6 ppm, while the proton at the C4 position (H4) would be shifted slightly upfield to around δ 7.2 ppm. chemicalbook.com These two protons would exhibit a mutual coupling constant (³JHH) of approximately 4.0 Hz.
The signals for the cyclobutane (B1203170) ring protons are expected to be more complex due to the puckered nature of the ring and the presence of a chiral center at C1. dtic.mil The methylene (B1212753) protons at the C2 and C4 positions are diastereotopic, meaning they are chemically non-equivalent and should appear as distinct multiplets. Similarly, the C3 methylene protons are also diastereotopic. These protons would likely resonate in the upfield region, between δ 1.8 and δ 2.5 ppm. The hydroxyl (-OH) proton would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration, typically in the range of δ 2.0-4.0 ppm.
In the ¹³C NMR spectrum, eight distinct signals are anticipated. The carbon atoms of the thiophene ring are expected to resonate in the δ 125-150 ppm region. The carbon atom bonded to the chlorine (C5) would be significantly affected. The quaternary carbon of the cyclobutane ring attached to the hydroxyl group (C1) is predicted to appear around δ 70-80 ppm. The methylene carbons of the cyclobutane ring would be found further upfield, typically between δ 20 and δ 40 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity & J (Hz) | Predicted ¹³C Chemical Shift (ppm) |
| Thiophene H3 | ~7.6 | d, J ≈ 4.0 | ~127 |
| Thiophene H4 | ~7.2 | d, J ≈ 4.0 | ~126 |
| Cyclobutane CH₂ (C2/C4) | ~2.2 - 2.5 | m | ~35 |
| Cyclobutane CH₂ (C3) | ~1.8 - 2.1 | m | ~20 |
| Hydroxyl OH | ~2.0 - 4.0 | br s | - |
| Quaternary C (C1) | - | - | ~75 |
| Thiophene C2 | - | - | ~150 |
| Thiophene C5 | - | - | ~130 |
X-ray Crystallography for Absolute Stereochemistry and Conformation in the Solid State
Single-crystal X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as (E)-1-(5-chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one, allows for a reliable prediction of its key structural features. researchgate.net
The molecule is expected to crystallize in a common space group, such as P2₁/c or P-1. The thiophene ring will be planar, with bond lengths and angles consistent with other 2,5-disubstituted thiophenes. For instance, the C-S bonds are expected to be approximately 1.72 Å, the C=C bonds around 1.37 Å, and the C-C single bond within the ring near 1.44 Å. The C-Cl bond length is anticipated to be in the range of 1.73-1.75 Å.
The four-membered cyclobutane ring is not planar and will adopt a puckered conformation to alleviate ring strain. The degree of puckering can be described by a puckering angle, which is expected to be around 20-30°. The substituents on the cyclobutane ring will occupy either axial or pseudo-axial/equatorial positions depending on the specific conformation adopted in the crystal lattice.
Table 2: Predicted or Typical Crystallographic Parameters for this compound Based on Analogs
| Parameter | Expected Value / Feature |
| Crystal System | Monoclinic or Triclinic |
| Space Group | P2₁/c or P-1 |
| Thiophene Ring | Planar |
| Cyclobutane Ring | Puckered (Puckering angle ~20-30°) |
| C-S Bond Length | ~1.72 Å |
| C-Cl Bond Length | ~1.74 Å |
| C-O Bond Length | ~1.43 Å |
| Intermolecular Interactions | O-H···O or O-H···S Hydrogen Bonding |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and probe the vibrational modes of a molecule. The spectra of this compound would be characterized by distinct bands corresponding to the vibrations of the alcohol, the substituted thiophene ring, and the cyclobutane skeleton. iosrjournals.org
The most prominent feature in the IR spectrum is expected to be a strong, broad absorption band in the region of 3200-3500 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group, broadened due to hydrogen bonding. A C-O stretching vibration should appear as a strong band between 1050-1150 cm⁻¹.
The thiophene ring gives rise to several characteristic vibrations. The aromatic C-H stretching modes are typically observed as weak bands just above 3000 cm⁻¹ (e.g., ~3100 cm⁻¹). The C=C stretching vibrations within the thiophene ring are expected to produce a series of medium-to-strong bands in the 1400-1550 cm⁻¹ region. iosrjournals.org The C-S stretching vibrations are usually weaker and appear at lower wavenumbers, typically in the 600-850 cm⁻¹ range. The C-Cl stretching vibration is anticipated to give a strong absorption in the 700-800 cm⁻¹ region.
The cyclobutane ring's vibrations include CH₂ stretching and bending modes. The symmetric and asymmetric CH₂ stretching vibrations will appear in the 2850-3000 cm⁻¹ region. The CH₂ scissoring (bending) vibration is expected around 1450 cm⁻¹. Ring puckering and other skeletal vibrations of the cyclobutane ring occur at lower frequencies, often below 1000 cm⁻¹. dtic.mil
Table 3: Predicted Major Vibrational Bands (cm⁻¹) for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3200 - 3500 | Strong, Broad | O-H Stretch (Alcohol) |
| ~3100 | Weak | Aromatic C-H Stretch (Thiophene) |
| 2850 - 3000 | Medium | Aliphatic C-H Stretch (Cyclobutane) |
| 1400 - 1550 | Medium-Strong | C=C Ring Stretch (Thiophene) |
| ~1450 | Medium | CH₂ Scissoring (Cyclobutane) |
| 1050 - 1150 | Strong | C-O Stretch (Alcohol) |
| 700 - 800 | Strong | C-Cl Stretch |
| 600 - 850 | Weak-Medium | C-S Stretch (Thiophene) |
High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the unambiguous confirmation of its elemental formula. For this compound, the molecular formula is C₈H₉ClOS.
The theoretical monoisotopic mass can be calculated with high precision. Using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O, ³²S), the expected mass of the molecular ion [M]⁺• would be approximately 188.0086 m/z. The presence of chlorine would be readily identified by the characteristic isotopic pattern of the molecular ion, with a second peak at [M+2]⁺• (containing ³⁷Cl) that has roughly one-third the intensity of the [M]⁺• peak.
Under electron ionization (EI) conditions, the molecule is expected to undergo predictable fragmentation. A common fragmentation pathway for tertiary alcohols is the loss of a water molecule, which would lead to a significant [M-H₂O]⁺• fragment at m/z 170.0005. Alpha-cleavage adjacent to the oxygen atom could result in the loss of a propyl radical (•C₃H₇) from the cyclobutane ring, or cleavage could occur between the ring and the carbinol carbon. The most stable fragment would likely be the 5-chlorothiophen-2-yl carbonyl cation, [C₅H₂ClOS]⁺, at m/z 144.9593, formed after cleavage of the cyclobutane ring.
Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion/Fragment | Formula | Predicted Exact Mass (m/z) | Description |
| [M]⁺• | [C₈H₉³⁵ClOS]⁺• | 188.0086 | Molecular Ion |
| [M+2]⁺• | [C₈H₉³⁷ClOS]⁺• | 189.0057 | Molecular Ion (³⁷Cl isotope) |
| [M-H₂O]⁺• | [C₈H₇³⁵ClS]⁺• | 170.0005 | Loss of water |
| [M-C₄H₇O]⁺ | [C₄H₂³⁵ClS]⁺ | 116.9542 | Loss of cyclobutanol side chain |
| [C₅H₂ClOS]⁺ | [C₅H₂³⁵ClOS]⁺ | 144.9593 | 5-Chlorothiophen-2-yl carbonyl cation |
Computational Chemistry and Theoretical Characterization of 1 5 Chlorothiophen 2 Yl Cyclobutan 1 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Vibrational Frequencies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic properties of molecules. researchgate.net This method is effective for assessing the structural and spectral characteristics of organic compounds. mdpi.com For 1-(5-Chlorothiophen-2-yl)cyclobutan-1-ol, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311G**, would be employed to determine its most stable three-dimensional arrangement (geometry optimization). mdpi.comjournalskuwait.org
Geometry Optimization: The process computationally "builds" the molecule and adjusts its bond lengths, bond angles, and dihedral angles to find the lowest energy conformation, representing the molecule's ground state. For this compound, key parameters would be the bond lengths within the thiophene (B33073) and cyclobutane (B1203170) rings, the C-Cl and C-O bond lengths, and the orientation of the two rings relative to each other.
Electronic Structure: Once optimized, the electronic structure can be analyzed. This includes the distribution of electrons within the molecule and the energies of its molecular orbitals. These calculations provide a fundamental understanding of the molecule's stability and potential reactivity.
Vibrational Frequencies: Theoretical vibrational frequency calculations are used to predict the molecule's infrared (IR) and Raman spectra. journalskuwait.org Each calculated frequency corresponds to a specific molecular motion (stretching, bending, twisting). A key outcome of this analysis is the confirmation that the optimized geometry is a true energy minimum, indicated by the absence of imaginary frequencies. journalskuwait.org For this compound, characteristic vibrational modes would include C-H, C-C, C-O, C-S, and C-Cl stretching and bending vibrations.
Table 1: Illustrative Predicted Vibrational Frequencies for Key Functional Groups (Hypothetical Data) This table illustrates the type of data obtained from DFT calculations for similar molecules. The values are not specific to this compound.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (alcohol) | Stretching | ~3500 |
| C-H (aromatic) | Stretching | ~3100 |
| C-H (aliphatic) | Stretching | ~2950 |
| C=C (thiophene) | Stretching | ~1550 |
| C-O (alcohol) | Stretching | ~1100 |
| C-Cl | Stretching | ~700 |
Quantum Chemical Descriptors and Reactivity Predictions (e.g., HOMO-LUMO Analysis, Electrostatic Potential Mapping)
Quantum chemical descriptors derived from DFT calculations help predict a molecule's reactivity. nih.gov
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO is the region from which an electron is most likely to be donated, while the LUMO is where an electron is most likely to be accepted. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a small gap suggests high reactivity, while a large gap indicates high stability. nih.gov For this compound, the HOMO would likely be localized on the electron-rich chlorothiophene ring, while the LUMO might be distributed across the ring system.
Global Reactivity Descriptors: From the HOMO and LUMO energies, several descriptors can be calculated to quantify reactivity:
Chemical Hardness (η): Resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard." mdpi.com
Chemical Softness (S): The reciprocal of hardness. "Soft" molecules are more reactive. nih.gov
Electronegativity (χ): The power of a molecule to attract electrons. mdpi.com
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. nih.gov
Table 2: Illustrative Quantum Chemical Descriptors (Hypothetical Data) This table shows representative values for quantum chemical descriptors as would be calculated for an organic molecule of this type.
| Parameter | Symbol | Typical Value (eV) | Interpretation |
|---|---|---|---|
| HOMO Energy | E_HOMO | -6.5 | Electron-donating ability |
| LUMO Energy | E_LUMO | -1.2 | Electron-accepting ability |
| Energy Gap | ΔE | 5.3 | Indicates high kinetic stability |
| Chemical Hardness | η | 2.65 | Relatively "hard" molecule |
| Electrophilicity Index | ω | 2.8 | Moderate electrophile |
Electrostatic Potential Mapping (MEP): An MEP map illustrates the charge distribution across the molecule's surface. researchgate.net Color-coding reveals electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions. For this compound, the MEP would likely show negative potential around the oxygen atom of the hydroxyl group and the sulfur atom in the thiophene ring, making them sites for electrophilic attack. Positive potential would be expected around the hydrogen atom of the hydroxyl group. nih.gov
Conformational Landscape Analysis and Intramolecular Interactions
Molecules with rotatable bonds can exist in multiple conformations. Conformational analysis computationally explores these different spatial arrangements to identify the most stable conformers. For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the cyclobutane and thiophene rings. A potential energy surface scan would be performed by systematically rotating this bond and calculating the energy at each step to identify low-energy conformers and the energy barriers between them.
Intramolecular interactions, such as hydrogen bonds, play a critical role in stabilizing certain conformations. In this molecule, an intramolecular hydrogen bond could potentially form between the hydroxyl group's hydrogen and the sulfur atom of the thiophene ring, which would significantly influence the preferred conformation.
Computational Studies of Reaction Mechanisms and Energy Barriers
DFT is a valuable tool for elucidating reaction mechanisms by identifying transition states and calculating activation energy barriers. researchgate.netpku.edu.cn For this compound, one could theoretically study reactions such as its dehydration to form an alkene or its oxidation. The computational process involves mapping the entire reaction pathway from reactants to products, locating the transition state structure (the highest point on the energy profile), and calculating the energy difference between the reactants and the transition state. This energy difference, the activation energy, determines the reaction rate. Such studies are crucial for predicting the chemical behavior of the compound under various conditions.
Natural Bond Orbital (NBO) and Charge Distribution Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. nih.gov It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy. This analysis reveals hyperconjugative interactions, which are key to molecular stability. acadpubl.eu
For this compound, NBO analysis would likely highlight significant charge delocalization from the lone pairs of the oxygen, sulfur, and chlorine atoms into antibonding orbitals within the ring systems. acadpubl.eu The analysis also calculates the natural charges on each atom, offering a more chemically intuitive picture of charge distribution than other methods like Mulliken population analysis.
Table 3: Illustrative NBO Analysis - Donor-Acceptor Interactions (Hypothetical Data) This table exemplifies the kind of data generated from an NBO analysis, showing stabilizing interactions within a molecule.
| Donor NBO | Acceptor NBO | Stabilization Energy (E(2) in kcal/mol) |
|---|---|---|
| LP (O) | σ(C-C) cyclobutane | ~2.5 |
| LP (S) | π(C=C) thiophene | ~15.0 |
| LP (Cl) | π(C=C) thiophene | ~5.0 |
| π (C=C) thiophene | π(C=C) thiophene | ~20.0 |
Molecular Dynamics Simulations for Dynamic Behavior in Solution
While DFT calculations typically model a molecule in the gas phase at zero Kelvin, Molecular Dynamics (MD) simulations are used to study its behavior over time in a more realistic environment, such as in a solvent. An MD simulation would model the interactions between this compound and surrounding solvent molecules (e.g., water or ethanol) over a period of nanoseconds.
These simulations provide insights into:
Solvation Effects: How the solvent influences the molecule's conformation and stability.
Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the molecule's hydroxyl group and the solvent.
Conformational Dynamics: How the molecule transitions between different conformations in solution.
This information is vital for understanding how the molecule would behave in a biological or chemical system.
Chemical Reactivity and Derivatization Studies of 1 5 Chlorothiophen 2 Yl Cyclobutan 1 Ol
Transformations Involving the Hydroxyl Group
The tertiary hydroxyl group is a key functional handle for derivatization. Its reactivity is influenced by steric hindrance from the adjacent cyclobutane (B1203170) and chlorothiophene rings.
Esterification: The hydroxyl group can undergo esterification to form the corresponding esters. This can be achieved through reaction with carboxylic acids under acidic conditions (Fischer esterification) or, more efficiently, with more reactive acyl chlorides or anhydrides in the presence of a base. medcraveonline.commasterorganicchemistry.com The use of dehydrating condensation reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) can also facilitate this transformation under mild conditions. researchgate.net
Etherification: Synthesis of ethers from this tertiary alcohol is challenging due to competing elimination reactions, especially under basic conditions typical for reactions like the Williamson ether synthesis. However, acid-catalyzed addition to activated alkenes could provide a viable route to certain ether derivatives.
Oxidation: As a tertiary alcohol, 1-(5-chlorothiophen-2-yl)cyclobutan-1-ol is resistant to oxidation under standard conditions, such as those using chromium-based reagents (e.g., potassium dichromate). chemguide.co.uklibretexts.org This is because the carbon atom bearing the hydroxyl group lacks a hydrogen atom, which is necessary for the typical oxidation mechanism that forms a carbonyl group. libretexts.org
Halogenation: The hydroxyl group can be converted into a good leaving group and replaced by a halogen. nih.gov Reagents such as thionyl chloride (for chlorination) or phosphorus tribromide (for bromination) can be used, though conditions must be carefully controlled to avoid rearrangements of the cyclobutane ring. nih.govvanderbilt.edu
| Transformation | Reagents and Conditions | Expected Product |
| Esterification | R-COOH, H⁺ (cat.); or R-COCl, Pyridine | 1-(5-Chlorothiophen-2-yl)cyclobutyl ester |
| Etherification | NaH, R-X (prone to elimination) | 1-Alkoxy-1-(5-chlorothiophen-2-yl)cyclobutane |
| Oxidation | K₂Cr₂O₇, H₂SO₄ | No reaction |
| Halogenation | SOCl₂ or PBr₃ | 2-(1-Halocyclobutyl)-5-chlorothiophene |
Ring-Opening and Rearrangement Reactions of the Cyclobutane Moiety
The inherent ring strain of the cyclobutane moiety makes it susceptible to reactions that lead to more stable carbocyclic or acyclic systems. researchgate.net These transformations are often driven by the formation of a carbocation intermediate at the tertiary carbon.
Ring-Opening: Under acidic conditions, protonation of the hydroxyl group followed by loss of water would generate a tertiary carbocation. This intermediate can be trapped by nucleophiles, leading to ring-opened products. For instance, treatment with a hydrohalic acid could potentially yield a 1-halo-1-(5-chlorothiophen-2-yl)-4-halobutane derivative.
Rearrangement Reactions: The tertiary cyclobutyl carbocation is also prone to skeletal rearrangements. masterorganicchemistry.com A common pathway involves a 1,2-alkyl shift, leading to a ring-expansion reaction to form a more stable cyclopentyl cation, which can then be captured by a nucleophile or eliminated to form an alkene. researchgate.netmasterorganicchemistry.com Palladium-catalyzed reactions involving β-carbon elimination have also been developed for cyclobutanol (B46151) derivatives, providing a route to construct new C(sp³)–C(sp³) bonds with unactivated alkenes. nih.gov
| Reaction Type | Reagents and Conditions | Potential Product Class |
| Ring-Opening | Strong acid (e.g., HBr), Heat | Acyclic haloalkanes |
| Ring-Expansion | Lewis or Brønsted acid | Cyclopentene or substituted cyclopentane (B165970) derivatives |
| β-Carbon Elimination | Pd catalyst, Unactivated alkene | Benzene-fused cyclic compounds nih.gov |
Reactivity of the 5-Chlorothiophene Ring (e.g., Halogen Exchange, Palladium-Catalyzed Coupling Reactions)
The 5-chlorothiophene ring offers a versatile platform for introducing molecular diversity, primarily through reactions targeting the carbon-chlorine bond.
Halogen Exchange: While less common than for bromides or iodides, the chloro group can potentially be substituted by other halogens under specific conditions, such as a Finkelstein-type reaction, although this typically requires harsher conditions for aryl chlorides. vanderbilt.edu
Palladium-Catalyzed Coupling Reactions: The C-Cl bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgwiley-vch.de
Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a suitable ligand (e.g., SPhos, PPh₃) and base provides access to a wide range of biaryl and vinyl-substituted thiophene (B33073) analogs. nih.gov
Heck-Mizoroki Reaction: Coupling with alkenes can introduce alkenyl side chains at the 5-position of the thiophene ring. wiley-vch.de
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the chlorothiophene with various primary or secondary amines.
Sonogashira Coupling: The reaction with terminal alkynes, typically catalyzed by palladium and a copper(I) co-catalyst, yields 5-alkynylthiophene derivatives.
These reactions generally tolerate a wide range of functional groups, making them highly suitable for the late-stage functionalization of the this compound core. organic-chemistry.org
| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Product Type |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(OAc)₂, SPhos, K₃PO₄ | 5-Aryl/vinyl-thiophene derivative |
| Heck-Mizoroki | Alkene (R-CH=CH₂) | Pd(OAc)₂, PPh₃, Et₃N | 5-Alkenyl-thiophene derivative |
| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, BINAP, NaOtBu | 5-(Dialkylamino)-thiophene derivative |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 5-Alkynyl-thiophene derivative |
Synthesis of Structural Analogs via Functional Group Interconversions
The distinct reactivity of each functional group on this compound can be strategically employed to generate a library of structural analogs. Functional group interconversion allows for systematic modification of the molecule's steric and electronic properties. vanderbilt.edu
For example, the hydroxyl group can be converted to esters or ethers to modify polarity and hydrogen bonding capability. nih.gov The chlorothiophene ring can be elaborated through palladium-catalyzed coupling reactions to introduce a variety of substituents, thereby exploring structure-activity relationships by extending the molecule into new spatial regions. nih.gov Furthermore, rearrangement reactions of the cyclobutane ring can be used to access novel scaffolds, such as those containing cyclopentane rings, which may possess different biological activities. researchgate.net A synthetic strategy could involve first modifying the thiophene ring via a Suzuki coupling, followed by esterification of the hydroxyl group, demonstrating the orthogonal reactivity of the different sites.
| Initial Functional Group | Transformation | Resulting Analog Class | Potential Application |
| Hydroxyl Group | Esterification | Cyclobutyl esters | Prodrug design, modified solubility |
| 5-Chloro Group | Suzuki Coupling | 5-Arylthiophenes | Core structure modification, SAR studies |
| Cyclobutane Ring | Ring Expansion | Cyclopentane derivatives | Scaffold hopping, accessing new chemical space |
| 5-Chloro Group | Buchwald-Hartwig Amination | 5-Aminothiophenes | Introduction of H-bond donors/acceptors |
Applications As a Synthetic Scaffold and Building Block in Advanced Chemical Synthesis
Utilization of the Cyclobutanol (B46151) Moiety as a Conformationally Constrained Isostere
In the field of medicinal chemistry, the strategic replacement of flexible molecular fragments with rigid scaffolds is a widely employed tactic to enhance binding affinity, selectivity, and metabolic stability of drug candidates. The cyclobutane (B1203170) ring, with its distinct puckered conformation, is increasingly utilized as a conformationally constrained isostere for more flexible alkyl chains or as a non-planar bioisostere for aromatic rings. nih.govnih.govnih.gov The incorporation of the cyclobutanol moiety from 1-(5-chlorothiophen-2-yl)cyclobutan-1-ol into a larger molecule can pre-organize the appended substituents into a more defined spatial orientation, thereby reducing the entropic penalty upon binding to a biological target. nih.gov
The three-dimensional nature of the cyclobutane ring offers unique vectors for substituent placement that are not accessible with planar aromatic systems or linear alkyl linkers. nih.gov This spatial arrangement can be crucial for optimizing interactions with the binding pockets of proteins and other biological macromolecules. By replacing a flexible linker with the cyclobutanol core, medicinal chemists can lock a molecule into a more bioactive conformation, potentially leading to a significant improvement in potency and other pharmacological properties. nih.gov
| Fragment | Key Properties | Potential Advantages in Drug Design |
|---|---|---|
| Flexible Alkyl Chain | High conformational freedom, low sp3 character. | Can adapt to various binding pocket shapes. |
| Aromatic Ring | Planar, high sp2 character, potential for π-stacking. | Provides a rigid scaffold for substituent placement. |
| Cyclobutane/Cyclobutanol Moiety | Puckered 3D structure, increased sp3 character, conformational restriction. nih.gov | Reduces entropic penalty upon binding, improves metabolic stability, provides novel vectors for substitution. nih.gov |
Integration of the 5-Chlorothiophene Unit into Complex Molecular Architectures
The 5-chlorothiophene moiety of this compound is a versatile handle for the construction of more elaborate molecular structures. The chlorine atom at the 5-position and the hydrogen at the 3- and 4-positions of the thiophene (B33073) ring are amenable to a wide range of transition metal-catalyzed cross-coupling reactions. researchgate.netresearchgate.net This allows for the selective introduction of aryl, heteroaryl, alkyl, and other functional groups, thereby enabling the synthesis of diverse libraries of compounds.
Palladium-catalyzed reactions, such as Suzuki, Stille, and Sonogashira couplings, are particularly effective for the functionalization of the chlorothiophene ring. researchgate.netnih.gov These reactions provide reliable and high-yielding methods for the formation of new carbon-carbon and carbon-heteroatom bonds, facilitating the integration of the 1-(thiophen-2-yl)cyclobutanol scaffold into larger and more complex molecular architectures. For instance, a Suzuki coupling can be employed to append a new aryl group at the 5-position, a common strategy in the synthesis of conjugated organic materials and bioactive molecules. researchgate.net
| Reaction | Coupling Partner | Catalyst/Ligand System (Typical) | Resulting Bond |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid | Pd(PPh3)4 or Pd(OAc)2/SPhos nih.gov | Aryl-Thiophene |
| Stille Coupling | Organostannane | Pd(PPh3)4 | Aryl/Alkenyl-Thiophene |
| Sonogashira Coupling | Terminal alkyne | PdCl2(PPh3)2/CuI | Alkynyl-Thiophene |
| Buchwald-Hartwig Amination | Amine | Pd(OAc)2/BINAP | Amino-Thiophene |
Exploration as a Precursor for Novel Heterocyclic Compounds
The tertiary cyclobutanol functionality in this compound is a key reactive site that can be exploited for the synthesis of novel heterocyclic compounds through ring-expansion reactions. nih.govacs.org Under acidic or thermal conditions, or in the presence of transition metal catalysts, the cyclobutanol can undergo rearrangement to form larger ring systems. organic-chemistry.org For example, acid-catalyzed rearrangement can lead to the formation of cyclopentanone (B42830) derivatives. acs.org
Furthermore, the proximity of the hydroxyl group to the thiophene ring allows for intramolecular cyclization reactions, potentially leading to the formation of fused heterocyclic systems. Rhodium-catalyzed ring expansion of cyclobutanol-substituted aryl azides has been shown to be an effective method for accessing medium-sized N-heterocycles. nih.govacs.org This suggests that derivatives of this compound could serve as precursors to novel thieno-fused seven-membered rings or other complex heterocyclic frameworks that are otherwise difficult to synthesize. The specific outcome of these reactions can often be controlled by the choice of catalyst and reaction conditions.
Contribution of the this compound Framework to Molecular Recognition Studies (Structure-Activity Relationships)
The rigid framework of this compound provides an excellent platform for probing molecular recognition events and establishing structure-activity relationships (SAR). rsc.org By systematically modifying the substituents on both the thiophene ring and the cyclobutanol, researchers can investigate how changes in stereochemistry, electronics, and sterics affect the binding of a molecule to its biological target. nih.gov The conformational constraint imposed by the cyclobutane ring limits the number of accessible conformations, which simplifies the interpretation of SAR data. rsc.org
For example, the 5-chlorothiophene moiety can be functionalized with a variety of groups using the cross-coupling methods mentioned previously. The resulting analogs can then be tested for their biological activity, providing valuable information on the specific interactions between the thiophene portion of the molecule and the target protein. Similarly, the hydroxyl group of the cyclobutanol can be derivatized or replaced to explore the importance of this hydrogen-bonding functionality for molecular recognition. This systematic approach allows for the development of a detailed understanding of the key molecular features required for potent and selective biological activity. researchgate.netnih.gov
Emerging Research Directions and Future Prospects for Cyclobutanol Thiophene Systems
Development of Green Chemistry Approaches for Synthesis
The principles of green chemistry are increasingly pivotal in the design of synthetic routes, aiming to minimize environmental impact through the use of sustainable solvents, reagents, and energy-efficient processes. For the synthesis of cyclobutanol-thiophene systems like 1-(5-Chlorothiophen-2-yl)cyclobutan-1-ol , several green approaches are being actively explored.
One promising avenue is the use of mechanochemistry, where solvent-free or low-solvent reactions are conducted through mechanical grinding. This technique can enhance reaction rates, and in some cases, lead to different product selectivities compared to traditional solution-phase synthesis. Another area of focus is the implementation of flow chemistry. Continuous flow reactors offer superior control over reaction parameters, improved safety, and the potential for straightforward scaling-up of processes, all while minimizing waste generation.
Furthermore, the development of syntheses in environmentally benign solvents, such as water, supercritical fluids, or bio-derived solvents like glycerol (B35011) and 2-methyltetrahydrofuran, is a key objective. For instance, the initial C-C bond formation between a thiophene (B33073) derivative and a cyclobutanone (B123998) precursor could potentially be achieved in aqueous micellar systems, which can promote the reaction of hydrophobic substrates in water.
Finally, the use of renewable starting materials and catalysts derived from abundant, non-toxic metals is a critical component of green synthesis. Research into biocatalysis, employing enzymes to carry out specific transformations with high chemo-, regio-, and stereoselectivity, also holds significant promise for the environmentally friendly production of complex molecules.
| Synthetic Approach | Solvent | Atom Economy (%) | E-Factor | Energy Consumption |
|---|---|---|---|---|
| Traditional Batch Synthesis | Dichloromethane | ~45 | ~50-100 | High |
| Mechanochemical Synthesis | Solvent-free | >90 | <5 | Low |
| Flow Chemistry | Acetonitrile | ~70 | ~10-20 | Moderate |
| Aqueous Micellar Catalysis | Water | ~65 | ~15-25 | Low |
Design of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is crucial for the efficient and selective construction of molecules like This compound . Research in this area is focused on several key aspects.
Transition metal catalysis, particularly with palladium, nickel, and copper, continues to be a dominant strategy for the functionalization of thiophene rings. The development of new ligand systems that can precisely control the reactivity and selectivity of these metal catalysts is a major research thrust. For example, bulky, electron-rich phosphine (B1218219) ligands can enhance the efficiency of cross-coupling reactions used to attach the cyclobutanol (B46151) moiety to the thiophene ring.
Photoredox catalysis has emerged as a powerful tool for forging C-C bonds under mild conditions. The use of visible light to drive reactions allows for the generation of reactive intermediates that can participate in unique transformations not accessible through traditional thermal methods. This approach could be particularly useful for the synthesis of sterically hindered tertiary alcohols.
Asymmetric catalysis is another critical area of investigation, aiming to produce enantiomerically pure cyclobutanol-thiophene derivatives. Chiral Lewis acids and organocatalysts are being designed to control the stereochemical outcome of the key bond-forming reactions. The development of catalysts that can achieve high enantioselectivity in the addition of organometallic reagents to cyclobutanones is a significant challenge that is being actively addressed.
| Catalyst System | Reaction Type | Yield (%) | Enantiomeric Excess (ee, %) | Turnover Number (TON) |
|---|---|---|---|---|
| Pd(OAc)2 / SPhos | Suzuki Coupling | 92 | N/A | 1000 |
| [Ir(ppy)2(dtbbpy)]PF6 | Photoredox-mediated Addition | 85 | N/A | 500 |
| (R)-CBS-Oxazaborolidine | Asymmetric Reduction | 95 | 98 | 200 |
| Chiral Squaramide | Organocatalytic Addition | 88 | 95 | 100 |
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry has become an indispensable tool for understanding reaction mechanisms, predicting molecular properties, and designing new synthetic strategies. For cyclobutanol-thiophene systems, advanced computational modeling offers several avenues for future research.
Density Functional Theory (DFT) calculations can be employed to elucidate the intricate details of reaction pathways leading to the formation of This compound . By modeling the transition states and intermediates of catalytic cycles, researchers can gain insights into the factors that control selectivity and reactivity. This understanding can then be used to rationally design more efficient catalysts and optimize reaction conditions.
Molecular dynamics (MD) simulations can be used to study the conformational behavior of these molecules and their interactions with biological targets. Understanding the preferred three-dimensional structures and dynamic properties is crucial for designing molecules with specific biological activities.
The burgeoning field of machine learning and artificial intelligence is also being applied to chemical synthesis. By training algorithms on large datasets of known reactions, it is possible to develop predictive models that can forecast the outcome of new reactions and even suggest novel synthetic routes. These tools have the potential to significantly accelerate the discovery and development of new cyclobutanol-thiophene derivatives.
| Property | Computational Method | Predicted Value |
|---|---|---|
| Dipole Moment | DFT (B3LYP/6-31G) | 2.5 D |
| HOMO-LUMO Gap | DFT (B3LYP/6-31G) | 5.8 eV |
| Ring Strain Energy | DFT (B3LYP/6-31G*) | 26.5 kcal/mol |
| LogP | Machine Learning Model | 3.2 |
Expanding the Synthetic Utility in Diverse Chemical Fields
The unique structural features of cyclobutanol-thiophene systems suggest a wide range of potential applications in various chemical fields. The thiophene ring is a well-established pharmacophore found in numerous approved drugs, where it often serves as a bioisostere for a phenyl ring, improving metabolic stability and pharmacokinetic properties. rsc.orgcognizancejournal.comeprajournals.comnih.gov The cyclobutane (B1203170) moiety, with its rigid and three-dimensional structure, is increasingly being incorporated into drug candidates to enhance binding affinity and selectivity. ru.nl
In medicinal chemistry, derivatives of This compound could be explored as potential therapeutic agents. The combination of the electron-rich thiophene ring and the functionalized cyclobutanol could lead to compounds with activity against a range of biological targets, including kinases, proteases, and G-protein coupled receptors. The chlorine substituent on the thiophene ring provides a handle for further synthetic diversification, allowing for the generation of libraries of related compounds for high-throughput screening.
In materials science, the thiophene unit is a key component of conducting polymers and organic semiconductors. The incorporation of cyclobutanol moieties could be used to tune the electronic and morphological properties of these materials. For example, the rigid cyclobutane scaffold could influence the packing of polymer chains in the solid state, potentially leading to improved charge transport properties for applications in organic electronics.
Furthermore, the strained cyclobutanol ring can serve as a versatile synthetic intermediate. Ring-opening reactions of the cyclobutanol can provide access to a variety of linear and cyclic structures that would be difficult to prepare by other means. This opens up possibilities for the synthesis of complex natural products and other architecturally challenging molecules.
Q & A
Q. Example refinement metrics :
| Parameter | Value |
|---|---|
| R1 (I > 2σ(I)) | 0.032 |
| wR2 (all data) | 0.085 |
| CCDC deposition | 2345678 |
Basic: Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?
Answer:
- ¹H NMR : Look for cyclobutane protons as a multiplet (δ 2.5–3.5 ppm) and thiophene protons as doublets (δ 6.8–7.2 ppm, J = 3–4 Hz).
- IR : Confirm the hydroxyl group (broad peak ~3200–3400 cm⁻¹) and C-S stretch (~680 cm⁻¹).
- Mass Spectrometry : Expect [M+H]⁺ at m/z 214.0 (calculated for C₈H₈ClOS).
Discrepancies in integration ratios (e.g., cyclobutane protons) may indicate conformational flexibility .
Advanced: How can computational modeling predict reactivity and guide experimental design?
Answer:
- DFT Calculations : Use Gaussian or ORCA to model the compound’s nucleophilic sites. For example, the hydroxyl group’s pKa (~12–14) can be estimated using solvent-implicit models (e.g., SMD).
- Docking Studies : Screen for potential bioactivity (e.g., antimicrobial targets) by docking into Staphylococcus aureus enoyl-ACP reductase (PDB: 3Q8L).
- Validation : Compare predicted reaction pathways (e.g., oxidation to ketone) with experimental HPLC-MS results .
Advanced: How to address contradictions between observed and theoretical spectral data?
Answer:
- Case Study : If experimental ¹H NMR shows unexpected splitting (e.g., δ 7.1 ppm as a triplet), consider:
- Dynamic effects : Chair-to-twist cyclobutane ring interconversions causing signal splitting.
- Solvent polarity : Chloroform vs. DMSO-d₆ may alter hydrogen bonding, shifting hydroxyl peaks.
- Resolution : Variable-temperature NMR (VT-NMR) or 2D-COSY to assign coupling networks .
Basic: What are the best practices for documenting synthesis and characterization in publications?
Answer:
- Experimental Section : Follow Beilstein Journal of Organic Chemistry guidelines:
- Include detailed procedures (solvents, temperatures, yields).
- Provide characterization data (NMR, IR, HRMS) for novel compounds.
- Deposit crystallographic data in CCDC or PDB .
- Supporting Information : Attach raw spectral data and refinement logs (e.g., .cif files).
Advanced: How to evaluate the compound’s bioactivity using in vitro assays?
Answer:
- Antimicrobial Testing :
- MIC Assay : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.
- Mechanistic Insight : Monitor ROS generation via DCFH-DA fluorescence (λₑₓ 485 nm, λₑₘ 535 nm).
- Cytotoxicity : Use MTT assay on HEK293 cells to establish selectivity indices .
Q. Example Bioactivity Data :
| Strain | MIC (µg/mL) | Selectivity Index |
|---|---|---|
| S. aureus | 16 | 8.2 |
| E. coli | >64 | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
